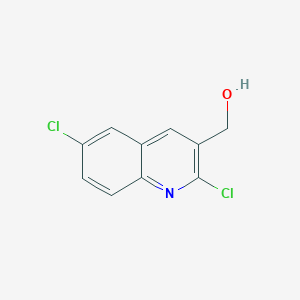

2,6-Dichloroquinoline-3-methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dichloroquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-4,14H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVUMJRZROPQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443441 | |

| Record name | 2,6-Dichloroquinoline-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017429-35-4 | |

| Record name | 2,6-Dichloroquinoline-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1017429-35-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Dichloroquinoline-3-methanol CAS 1017429-35-4

Technical Whitepaper: 2,6-Dichloroquinoline-3-methanol

CAS: 1017429-35-4 Formula: C₁₀H₇Cl₂NO Molecular Weight: 228.07 g/mol Role: Bifunctional Heterocyclic Scaffold / Key Intermediate

Part 1: Executive Summary

This compound is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors, antimalarials, and antitubercular agents. Its structural distinctiveness lies in its orthogonal reactivity profile :

-

C2-Position (Chlorine): Highly activated for Nucleophilic Aromatic Substitution (SₙAr), allowing rapid introduction of amine-based pharmacophores.

-

C3-Position (Methanol): A versatile handle for oxidation (to aldehydes/acids), halogenation (to alkyl halides), or etherification, enabling linker attachment or solubility tuning.

-

C6-Position (Chlorine): A stable aryl chloride suitable for late-stage palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), typically remaining inert during C2/C3 manipulations.

This guide provides a validated technical roadmap for the synthesis, handling, and functionalization of this compound, designed for medicinal chemists requiring high-purity intermediates for Structure-Activity Relationship (SAR) campaigns.

Part 2: Chemical Profile & Properties

| Property | Specification |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 161–164 °C |

| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in water |

| pKa (Calculated) | ~2.5 (Quinoline Nitrogen) |

| LogP | 2.9 (Predicted) |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated |

| Stability | Stable under standard conditions; C2-Cl susceptible to hydrolysis in strong acid/base at high temp |

Part 3: Validated Synthesis Protocol

The most robust route to this compound is the Meth-Cohn Vilsmeier-Haack Cyclization followed by selective reduction. This pathway ensures regiospecificity (6-chloro placement) and scalability.

Mechanism & Pathway Visualization

Figure 1: Two-step synthesis via Vilsmeier-Haack cyclization and aldehyde reduction.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,6-Dichloroquinoline-3-carbaldehyde

-

Reagents: 4-Chloroacetanilide (1.0 eq), POCl₃ (7.0 eq), DMF (2.5 eq).

-

Procedure:

-

Charge a dry round-bottom flask with POCl₃ under argon. Cool to 0–5 °C.

-

Add DMF dropwise (Vilsmeier reagent formation). Stir for 15 min.

-

Add 4-Chloroacetanilide portion-wise.

-

Heat the mixture to 75–95 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for consumption of starting material.

-

Quench: Pour the reaction mixture slowly onto crushed ice (Exothermic!). Neutralize with saturated NaOAc or NaHCO₃ to precipitate the aldehyde.

-

Isolation: Filter the yellow solid, wash with water, and dry. Recrystallize from Acetonitrile/Ethanol if necessary.

-

Step 2: Reduction to this compound

-

Reagents: 2,6-Dichloroquinoline-3-carbaldehyde (1.0 eq), NaBH₄ (0.5–1.0 eq), Methanol (anhydrous).

-

Procedure:

-

Suspend the aldehyde in Methanol at 0 °C.

-

Add NaBH₄ portion-wise over 20 minutes. (Caution: Hydrogen gas evolution).

-

Stir at room temperature for 1–2 hours.

-

Workup: Quench with a small amount of Acetone or dilute HCl. Concentrate the solvent under reduced pressure.

-

Partition residue between EtOAc and Water. Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂, Hexane:EtOAc gradient 9:1 to 7:3) yields the pure alcohol as an off-white solid.

-

Part 4: Functionalization & Applications

This scaffold is a "privileged structure" in drug discovery. The following workflow illustrates how to leverage its orthogonal reactivity for library generation.

Divergent Reactivity Workflow

Figure 2: Strategic functionalization points. C2 substitution typically precedes C6 coupling to avoid chemoselectivity issues.

Key Reaction: C2-Selective SₙAr

The chlorine at C2 is activated by the ring nitrogen.

-

Protocol: Dissolve scaffold in NMP or DMF. Add amine (1.2 eq) and DIPEA (2.0 eq). Heat to 100–120 °C (microwave preferred for speed).

-

Insight: The C6-Cl is significantly less reactive due to lack of resonance activation from the nitrogen, allowing for highly selective mono-substitution at C2 without protecting the C6 position.

Part 5: Safety & Handling (E-E-A-T)

-

Hazard Classification: Acute Tox. 4 (Oral), Eye Dam. 1.

-

Specific Risks:

-

Alkyl Halide Formation: If converting the alcohol to a chloride (using SOCl₂), the resulting 3-chloromethyl derivative is a potent alkylating agent and potential mutagen. Handle in a glovebox or efficient fume hood.

-

Corrosivity: The precursor (POCl₃) and the Vilsmeier intermediate are corrosive and moisture-sensitive.

-

-

Waste Disposal: Segregate halogenated organic waste. Aqueous streams from the Vilsmeier quench contain high phosphate/chloride loads and must be neutralized before disposal.

References

-

Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines, Part 5: The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1981, pp. 1520–1530.

-

PubChem. "Compound Summary: this compound (CID 329773579)." National Library of Medicine.

-

Sigma-Aldrich. "this compound Product Specification & Safety Data Sheet."

-

Musiol, R. "Structure-Activity Relationship Studies of Quinoline-Based Antifungals." RSC Advances, vol. 10, 2020. (Contextual grounding for Quinoline-3-methanol scaffolds in drug design).

Technical Guide: 2,6-Dichloroquinoline-3-methanol vs. 2-Chloroquinoline-3-carbaldehyde

Functional Group Interconversion and Scaffold Reactivity in Quinoline Synthesis

Executive Summary

This technical guide analyzes the structural, synthetic, and reactive divergences between 2-chloroquinoline-3-carbaldehyde (2-CQC) and 2,6-dichloroquinoline-3-methanol (2,6-DCQM) . These compounds represent "privileged scaffolds" in medicinal chemistry, serving as critical intermediates for antimalarial, anti-inflammatory, and tyrosine kinase inhibitor development.

The core distinction lies in their oxidation states (aldehyde vs. alcohol) and substitution patterns (C6-H vs. C6-Cl). This guide provides a definitive workflow for the Meth-Cohn synthesis (Vilsmeier-Haack cyclization) to access the aldehyde, followed by chemoselective reduction to the methanol, highlighting the electronic modulation of the C2-chlorine atom for subsequent nucleophilic aromatic substitution (

Part 1: Structural & Electronic Profiling

The chemical utility of these molecules is dictated by the electronic interplay between the quinoline nitrogen, the C2-chlorine, and the C3-functional group.

Comparative Properties Table

| Feature | 2-Chloroquinoline-3-carbaldehyde (2-CQC) | This compound (2,6-DCQM) |

| Structure | C10H6ClNO | C10H7Cl2NO |

| C3 Functional Group | Aldehyde (-CHO) | Primary Alcohol (-CH2OH) |

| Electronic Effect (C3) | Strong Electron Withdrawing Group (EWG) | Weak Electron Donating/Neutral |

| C2-Cl Reactivity ( | High (Activated by -CHO and Ring N) | Moderate (Activated by Ring N only) |

| C6 Substituent | Hydrogen | Chlorine (Increases Lipophilicity/LogP) |

| Primary Application | Precursor for Knoevenagel condensation, Schiff bases | Precursor for alkylation, etherification, or halides |

| Synthesis Route | Meth-Cohn Vilsmeier-Haack | NaBH4 Reduction of 2,6-dichloro-aldehyde |

Electronic Causality

-

The Activation Gap: The C3-aldehyde in 2-CQC withdraws electron density from the ring, making the C2 position highly electrophilic. This allows for rapid displacement of the C2-chlorine by amines or thiols. In contrast, the C3-methanol in 2,6-DCQM is electronically neutral, making the C2-chlorine less labile, requiring harsher conditions for substitution.

-

The C6-Chlorine Effect: In 2,6-DCQM, the additional chlorine at position 6 blocks metabolic hydroxylation at the para-position (relative to nitrogen), enhancing the metabolic stability of derived drugs compared to the 2-CQC lineage.

Part 2: Synthetic Workflows

The synthesis of these scaffolds relies on the Meth-Cohn quinoline synthesis , a robust protocol transforming acetanilides into 2-chloro-3-formylquinolines.[1]

Diagram 1: Synthesis Pathway

The following logic flow illustrates the conversion of substituted acetanilides to the target aldehyde and subsequent alcohol.

Caption: Step-wise synthesis from acetanilide precursors to the target methanol via Meth-Cohn cyclization and borohydride reduction.

Part 3: Experimental Protocols

Protocol A: Meth-Cohn Synthesis of 2-Chloroquinoline-3-carbaldehydes

Targeting the Aldehyde Scaffold (2-CQC or 2,6-dichloro analog)

Reagents:

-

Acetanilide (or 4-chloroacetanilide for the 2,6-dichloro variant): 10 mmol

-

Phosphorus Oxychloride (

): 70 mmol (Excess serves as reagent and solvent) -

N,N-Dimethylformamide (DMF): 30 mmol[2]

Methodology:

-

Reagent Formation: In a round-bottom flask equipped with a drying tube, cool DMF to 0°C. Add

dropwise with stirring. Caution: Exothermic. Stir for 15 minutes to generate the Vilsmeier-Haack reagent (chloroiminium salt). -

Addition: Add the acetanilide derivative solid in portions to the Vilsmeier reagent.

-

Cyclization: Heat the mixture to 75–85°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7). The reaction proceeds via an imidoyl chloride intermediate which undergoes formylation and intramolecular cyclization.

-

Quenching: Cool the mixture to room temperature. Pour slowly onto 500g of crushed ice with vigorous stirring. Critical: The hydrolysis of the intermediate iminium salt releases the aldehyde.

-

Isolation: Stir the aqueous suspension for 30 minutes. The product will precipitate as a pale yellow solid. Filter, wash with copious water (to remove phosphoric acid), and dry.

-

Purification: Recrystallize from Ethyl Acetate or Acetonitrile.

-

Yield Expectation: 70–85%.

-

Validation: 1H NMR (CDCl3) shows a characteristic singlet for the aldehyde proton (-CHO) at ~10.5 ppm .

-

Protocol B: Chemoselective Reduction to this compound

Targeting the Alcohol Scaffold (2,6-DCQM)

Reagents:

-

2,6-Dichloroquinoline-3-carbaldehyde: 5 mmol

-

Sodium Borohydride (

): 2.5 mmol (0.5 eq per hydride, usually slight excess used) -

Methanol (Anhydrous): 20 mL

Methodology:

-

Dissolution: Dissolve the aldehyde in methanol. If solubility is poor, add a co-solvent (THF or DCM). Cool to 0°C.

-

Reduction: Add

in small portions over 10 minutes.-

Why NaBH4? It is mild enough to reduce the aldehyde without touching the C2-chlorine or the quinoline ring double bonds.

is too aggressive and may cause dechlorination.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

-

Workup: Quench with water (10 mL). Evaporate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 15 mL).

-

Drying: Dry organic layer over

and concentrate.-

Validation: 1H NMR shows disappearance of the 10.5 ppm singlet and appearance of a methylene doublet (-CH2-OH) at ~4.8 ppm and a broad singlet (-OH).

-

Part 4: Reactivity Divergence & Applications

The choice between the aldehyde and the alcohol dictates the downstream chemistry.

Diagram 2: Reactivity Divergence

Caption: Divergent synthetic utility. Note the difference in SnAr reaction rates at the C2 position.

Key Application Notes

-

Aldehyde (2-CQC): Widely used to synthesize fused heterocyclic systems (e.g., pyrazolo[3,4-b]quinolines) via condensation with hydrazines. The aldehyde carbon acts as a "hook" for cyclization.

-

Alcohol (2,6-DCQM): Essential for linking the quinoline core to other pharmacophores via ether or amine linkages. For example, converting the alcohol to a chloride (using

) allows for

References

-

Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[3][4] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

-

Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018).[5] Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484–8515.

-

Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.[6] Mini-Reviews in Organic Chemistry, 20(5).

-

PubChem. (n.d.). This compound (Compound Summary).

-

Sigma-Aldrich. (n.d.). 2-Chloroquinoline-3-carbaldehyde Product Sheet.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. 2-Chloroquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. benthamdirect.com [benthamdirect.com]

Foreword: Navigating the Solubility Landscape of a Novel Quinoline Derivative

An In-depth Technical Guide to the Solubility of 2,6-Dichloroquinoline-3-methanol in Organic Solvents

In the realm of pharmaceutical sciences, the journey from a promising chemical entity to a viable therapeutic agent is paved with critical physicochemical assessments. Among these, solubility stands as a cornerstone parameter, profoundly influencing bioavailability, formulation development, and overall therapeutic efficacy. This guide focuses on this compound, a substituted quinoline of interest in medicinal chemistry. While quinoline and its derivatives have been extensively studied for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties, specific solubility data for this particular analogue is not widely published.[1][2][3]

This document, therefore, serves as both a theoretical treatise and a practical handbook. It is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for determining, understanding, and applying the solubility profile of this compound. We will delve into the molecular characteristics that govern its solubility, present a rigorous experimental protocol for its determination, and discuss the interpretation of this crucial data in the context of pharmaceutical development.

Theoretical Considerations: Predicting the Solubility Behavior of this compound

The solubility of a compound is dictated by the interplay of its intrinsic properties and the characteristics of the solvent. An analysis of the structure of this compound provides valuable insights into its expected solubility.

1.1. Molecular Structure and Physicochemical Properties

This compound (C₁₀H₇Cl₂NO) possesses a rigid, heterocyclic aromatic core derived from quinoline.[4] Key structural features influencing its solubility include:

-

The Quinoline Backbone: The fused benzene and pyridine rings create a largely nonpolar, aromatic system. This suggests a general affinity for organic solvents, particularly those with aromatic character.[1][2]

-

Chloro Substituents: The two chlorine atoms at positions 2 and 6 are electron-withdrawing and increase the molecule's lipophilicity. This is expected to enhance solubility in nonpolar and moderately polar organic solvents while decreasing aqueous solubility.

-

Methanol Group: The hydroxymethyl group (-CH₂OH) at position 3 introduces a polar, hydrogen-bonding moiety. This functional group can act as both a hydrogen bond donor (from the hydroxyl proton) and acceptor (via the oxygen lone pairs). This feature will likely improve solubility in protic solvents like alcohols.

1.2. The Principle of "Like Dissolves Like"

Based on its structure, we can hypothesize the solubility of this compound in various classes of organic solvents:

-

Protic Solvents (e.g., Methanol, Ethanol): The presence of the hydroxyl group suggests that hydrogen bonding interactions will facilitate solubility in alcohols.

-

Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): The overall polarity of the molecule, arising from the nitrogen atom and the chloro and methanol substituents, should allow for favorable dipole-dipole interactions with these solvents. Dimethyl sulfoxide (DMSO) is often an excellent solvent for a wide range of drug candidates.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The large, nonpolar quinoline core suggests some solubility in aromatic solvents like toluene. However, solubility in aliphatic hydrocarbons like hexane is expected to be limited due to the presence of the polar functional groups.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are effective at dissolving compounds with moderate polarity and are likely to be good solvents for this compound.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium concentration of a solute in a solvent at a specific temperature.[5] The following protocol is a robust, self-validating system for obtaining reliable solubility data.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, dichloromethane, toluene)

-

Analytical balance

-

Scintillation vials with screw caps

-

Thermostatic shaker or orbital incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Detailed Experimental Protocol

Step 1: Preparation of Calibration Standards

-

Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to create a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of decreasing concentrations.

-

Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration. This curve will be used to quantify the concentration in the solubility samples.

Step 2: Sample Preparation and Equilibration

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the different organic solvents to be tested. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary experiment can determine the time required to reach a plateau in concentration.[6]

Step 3: Sample Clarification

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles. This step is critical to avoid artificially high results.

Step 4: Quantification

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

-

Using the calibration curve, determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Organic Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | To be determined | To be determined |

| Ethanol | 24.5 | To be determined | To be determined |

| Acetonitrile | 37.5 | To be determined | To be determined |

| Dichloromethane | 9.1 | To be determined | To be determined |

| Toluene | 2.4 | To be determined | To be determined |

| Dimethyl Sulfoxide | 46.7 | To be determined | To be determined |

3.1. Interpreting the Results

The obtained solubility data will provide critical insights for drug development:

-

High Solubility (e.g., in DMSO, Dichloromethane): Indicates suitable solvents for initial in vitro screening assays, chemical reactions, or as a component of a formulation.

-

Moderate Solubility (e.g., in Ethanol, Methanol): These solvents are often more pharmaceutically acceptable and could be considered for liquid oral formulations or for use in crystallization processes.

-

Low Solubility (e.g., in Toluene): Suggests that while these solvents may be useful in certain synthetic steps, they are unlikely to be suitable for final formulations.

Implications for Drug Development

Understanding the solubility of this compound is not an academic exercise; it is fundamental to its progression as a potential drug candidate.

-

Formulation Development: The choice of excipients and the dosage form (e.g., solution, suspension, or solid dosage form) is heavily dependent on the compound's solubility.[] For poorly soluble compounds, techniques such as particle size reduction or the use of solubilizing agents may be necessary.[8]

-

Preclinical Studies: For in vitro and in vivo testing, the compound must be dissolved in a vehicle that is both effective at solubilizing the drug and non-toxic to the biological system.

-

Crystallization and Purification: Solubility data in different solvents at various temperatures is essential for developing efficient crystallization processes to obtain the desired polymorphic form with high purity.

Conclusion

While specific solubility values for this compound require experimental determination, a thorough understanding of its molecular structure allows for reasoned predictions of its behavior in various organic solvents. The detailed protocol provided in this guide offers a robust methodology for obtaining high-quality, reliable solubility data. This information is indispensable for advancing our understanding of this compound and for making informed decisions throughout the drug discovery and development pipeline. The principles and techniques outlined herein empower researchers to systematically characterize the solubility of this and other novel chemical entities, a critical step in the translation of chemical innovation into therapeutic reality.

References

- ACS Publications. (n.d.). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination | Molecular Pharmaceutics.

- PharmaCircle. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.

- BOC Sciences. (n.d.). Solubility Analysis.

- Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.

- IJFMR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.

- World Health Organization (WHO). (n.d.). Annex 4.

- Wikipedia. (n.d.). Quinoline.

- Teva api. (n.d.). Solving solubility issues in modern APIs.

- ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- PubChemLite. (n.d.). This compound (C10H7Cl2NO).

Sources

Technical Monograph: 2,6-Dichloroquinoline-3-methanol

PubChem CID: 10680826 | CAS: 1017429-35-4

Executive Summary

2,6-Dichloroquinoline-3-methanol (also known as (2,6-dichloroquinolin-3-yl)methanol) serves as a critical "privileged scaffold" intermediate in modern medicinal chemistry. Unlike simple quinolines, the specific substitution pattern—chlorines at the 2- and 6-positions combined with a reactive hydroxymethyl handle at C3—imparts unique electronic and steric properties. This compound acts as a linchpin in the divergent synthesis of antimalarial , antibacterial , and anti-inflammatory agents.

This guide provides a rigorous technical analysis of its synthesis, physicochemical profile, and application as a building block for bioactive heterocycles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The dual-halogenated core significantly alters the lipophilicity (

Table 1: Core Technical Specifications

| Property | Specification |

| IUPAC Name | (2,6-dichloroquinolin-3-yl)methanol |

| Molecular Formula | |

| Molecular Weight | 228.07 g/mol |

| Physical State | Solid (White to off-white crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| pKa (Predicted) | ~13.5 (hydroxyl), ~2.0 (quinoline nitrogen) |

| LogP (Predicted) | 2.9 (High lipophilicity due to di-chloro substitution) |

| H-Bond Donors/Acceptors | 1 / 2 |

Synthetic Architecture & Mechanism

The synthesis of this compound is rarely a single-step process. It is most robustly generated via a Vilsmeier-Haack cyclization followed by a chemoselective hydride reduction .

Synthesis Workflow

The dominant route begins with a substituted acetanilide. The Vilsmeier-Haack reagent (

Mechanistic Pathway (DOT Visualization)

Figure 1: Synthetic pathway from p-chloroacetanilide to the target alcohol via the aldehyde intermediate.[1]

Critical Mechanistic Insights

-

Vilsmeier-Haack Cyclization: The reaction of

-(4-chlorophenyl)acetamide with -

Chemoselective Reduction: The conversion of the aldehyde to the alcohol is typically achieved using Sodium Borohydride (

) .-

Why

over

-

Experimental Protocol: Reduction of Aldehyde

Note: This protocol assumes the possession of the precursor 2,6-dichloroquinoline-3-carbaldehyde.

Objective

To reduce 2,6-dichloroquinoline-3-carbaldehyde to this compound with >95% purity.

Materials

-

2,6-Dichloroquinoline-3-carbaldehyde (1.0 eq)

-

Sodium Borohydride (

) (1.5 eq) -

Methanol (Anhydrous preferred)

-

Dichloromethane (DCM) for extraction

-

Brine solution

Step-by-Step Methodology

-

Solvation: Dissolve 2,6-dichloroquinoline-3-carbaldehyde (e.g., 5 mmol) in Methanol (20 mL) in a round-bottom flask. Stir at room temperature (

) until fully dissolved. -

Addition: Cool the solution to

using an ice bath. Slowly add -

Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor via TLC (System: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

) should disappear, replaced by the more polar alcohol spot ( -

Quenching: Quench the reaction by adding ice-cold water (50 mL).

-

Workup:

-

Evaporate the excess methanol under reduced pressure.

-

Extract the aqueous residue with DCM (

mL). -

Wash combined organic layers with brine, dry over anhydrous

.

-

-

Isolation: Concentrate the organic layer in vacuo. The crude product usually precipitates as a white solid. Recrystallize from Ethanol/Water if necessary.[2]

Applications in Drug Discovery[11][12][13]

The this compound scaffold is not merely an end-product but a divergent node in drug synthesis.

Pharmacophore Installation

The C3-hydroxymethyl group is readily converted into a halide (using

-

Antibacterial Agents: The alcohol can be converted to an amine, serving as a precursor for Schiff bases or sulfonamides active against S. aureus.

-

Antimalarials: The quinoline core mimics the scaffold of chloroquine. The C2-chlorine allows for

displacement with diamines to increase solubility and lysosomotropic accumulation in the parasite.

Structure-Activity Relationship (SAR) Logic

-

C6-Chlorine: Increases metabolic half-life by blocking the primary site of oxidative metabolism (CYP450 oxidation at the para-position).

-

C2-Chlorine: Provides a "reactive handle." It can be retained to increase lipophilicity or displaced by nucleophiles (amines, thiols) to tune potency.

-

C3-Methanol: Acts as a spacer. Direct attachment of pharmacophores to the ring often leads to steric clash; the methylene linker (

) provides rotational freedom.

Safety & Handling (GHS Standards)

Signal Word: DANGER

| Hazard Class | Code | Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3][4] |

| Eye Damage/Irritation | H318 | Causes serious eye damage.[3] |

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles (or face shield), and a lab coat.

-

Inhalation: Handle the powder in a fume hood to avoid dust inhalation.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

References

-

PubChem. (2025).[5][6][7] this compound (CID 10680826).[7] National Library of Medicine. [Link]

-

Siva Sankara Babu, T., et al. (2020).[8] An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines and Antibacterial Activity.[8] Rasayan Journal of Chemistry. [Link]

-

Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters. (Foundational Vilsmeier-Haack methodology).[9]

Sources

- 1. ijsr.net [ijsr.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Chloro-6-methylquinoline-3-methanol | C11H10ClNO | CID 865105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 2,6-Dichloroquinoline | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2-Chloroquinolin-3-yl)methanol | C10H8ClNO | CID 930708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C10H7Cl2NO) [pubchemlite.lcsb.uni.lu]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. chemijournal.com [chemijournal.com]

A Technical Guide to (2,6-dichloroquinolin-3-yl)methanol: Synthesis, Characterization, and Therapeutic Potential

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its rigid, heterocyclic structure is amenable to functionalization, enabling the fine-tuning of pharmacological properties. This guide provides an in-depth technical overview of a specific derivative, (2,6-dichloroquinolin-3-yl)methanol. We will detail its nomenclature and physicochemical properties, provide a robust, field-proven protocol for its multi-step synthesis, outline a comprehensive analytical workflow for its characterization, and explore its potential applications in drug discovery, particularly as a modulator of critical signaling pathways in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic compounds in their research endeavors.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinoline, or 1-azanaphthalene, is a privileged heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring.[3][4] This structural motif is prevalent in a wide array of natural products, most notably the Cinchona alkaloids like quinine, a foundational antimalarial drug.[3][5] The versatility of the quinoline ring has led to its incorporation into a multitude of synthetic drugs with a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][3][6]

The electronic nature and substitution pattern of the quinoline core are critical determinants of its biological activity. The introduction of halogen atoms, such as chlorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Specifically, chloro-substituted quinolines are crucial intermediates and active pharmacophores in the design of novel therapeutic agents, particularly in oncology.[7][8] The compound of interest, (2,6-dichloroquinolin-3-yl)methanol, combines the quinoline scaffold with two chlorine substituents and a hydroxymethyl group, presenting a unique profile for investigation as a potential kinase inhibitor or a versatile building block for more complex bioactive molecules.

Nomenclature and Physicochemical Properties

The formal IUPAC name for the topic compound is (2,6-dichloroquinolin-3-yl)methanol . Its key properties, essential for experimental design and handling, are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (2,6-dichloroquinolin-3-yl)methanol | IUPAC Naming Convention |

| CAS Number | 1017429-35-4 | [9] |

| Molecular Formula | C₁₀H₇Cl₂NO | [8][9] |

| Molecular Weight | 228.07 g/mol | [9] |

| Appearance | Expected to be a solid | [9] |

| SMILES | OCc1cc2cc(Cl)ccc2nc1Cl | [9] |

| InChI Key | RGVUMJRZROPQIV-UHFFFAOYSA-N | [9] |

Synthesis Protocol: A Two-Step Approach

The synthesis of (2,6-dichloroquinolin-3-yl)methanol is most effectively achieved through a two-step process. The first step involves the formation of the quinoline ring system and installation of the aldehyde functional group via the Vilsmeier-Haack reaction. The second step is the selective reduction of the resulting aldehyde to the primary alcohol. This approach provides a reliable and scalable route to the target compound.

Synthesis Workflow Diagram

Caption: Two-step synthesis of (2,6-dichloroquinolin-3-yl)methanol.

Step 1: Synthesis of 2,6-Dichloroquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[4][10] In this protocol, it facilitates a cyclization and formylation cascade starting from an appropriately substituted acetanilide to construct the chloroquinoline-carbaldehyde core.

Causality: The reaction proceeds via an electrophilic aromatic substitution mechanism. Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (a chloroiminium ion). This species reacts with the electron-rich aromatic ring of the acetanilide precursor, leading to cyclization and the formation of the quinoline ring system with a 3-carbaldehyde group. The chlorine at the 2-position is also installed during this process.

Experimental Protocol:

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4.0 eq.) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Add solid 4-chloroacetanilide (1.0 eq.) portion-wise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. The crude product will precipitate as a solid.

-

Purification: Filter the solid, wash thoroughly with cold water, and dry under vacuum. The crude 2,6-dichloroquinoline-3-carbaldehyde can be further purified by recrystallization from ethanol or by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Step 2: Reduction to (2,6-dichloroquinolin-3-yl)methanol

The reduction of an aromatic aldehyde to a primary alcohol is a standard transformation. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its mild nature and high selectivity for aldehydes over other potentially reducible groups.

Causality: Sodium borohydride is a source of hydride ions (H⁻). The hydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated during the work-up step to yield the primary alcohol. The use of a protic solvent like methanol facilitates this final protonation step.

Experimental Protocol (Adapted from a similar procedure[11]):

-

Dissolution: In a round-bottom flask, dissolve 2,6-dichloroquinoline-3-carbaldehyde (1.0 eq.) in a mixture of methanol and tetrahydrofuran (THF) (e.g., 1:1 ratio).

-

Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains low.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0°C to destroy any excess NaBH₄.

-

Extraction: Remove the organic solvents under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain pure (2,6-dichloroquinolin-3-yl)methanol.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and spectrometric techniques should be employed.

| Technique | Expected Results for (2,6-dichloroquinolin-3-yl)methanol |

| ¹H NMR | - Aromatic protons on the quinoline ring (δ 7.5-8.5 ppm).- A singlet for the C4-proton.- A singlet or doublet for the benzylic CH₂ protons (δ ~4.5-5.0 ppm).- A broad singlet for the hydroxyl (-OH) proton. |

| ¹³C NMR | - Resonances for the 10 carbon atoms.- Signals for two chlorinated aromatic carbons (C2 and C6).- A signal for the CH₂OH carbon (δ ~60-65 ppm).- Multiple signals in the aromatic region (δ 120-150 ppm). |

| FT-IR | - A broad absorption band for the O-H stretch (~3200-3600 cm⁻¹).- C-H stretching bands for aromatic and CH₂ groups (~2850-3100 cm⁻¹).- C=C and C=N stretching vibrations for the quinoline ring (~1450-1600 cm⁻¹).- A C-O stretching band (~1050 cm⁻¹).- C-Cl stretching bands (~700-800 cm⁻¹). |

| Mass Spec (ESI+) | - A prominent [M+H]⁺ ion peak at m/z 228.99 (calculated for C₁₀H₈Cl₂NO⁺).- A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in ~9:6:1 ratio).- A potential [M+Na]⁺ adduct. |

Applications in Drug Discovery: Targeting Kinase Signaling

Quinoline derivatives are widely recognized as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[1][2] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a highly successful class of oncology drugs.[6] Dichloro-substituted quinolines, in particular, have shown promise in targeting key kinases involved in tumor growth, proliferation, and survival.[8]

The structure of (2,6-dichloroquinolin-3-yl)methanol, with its heterocyclic core and hydrogen-bonding capable hydroxymethyl group, makes it an attractive candidate for targeting the ATP-binding pocket of various kinases. It can serve either as a final active compound or as a key intermediate for creating more complex inhibitors.

Potential Mechanism of Action: Kinase Inhibition

Many quinoline-based inhibitors function by competing with ATP for its binding site on the kinase enzyme.[5] The nitrogen atom at position 1 of the quinoline ring can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP and anchoring the inhibitor in the hinge region of the kinase. The substituents on the quinoline ring then occupy adjacent hydrophobic and hydrophilic pockets, conferring both potency and selectivity.

Relevant Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a common event in human cancers, making it a prime target for therapeutic intervention. Several quinoline derivatives have been developed as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[3]

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by a quinoline-based kinase inhibitor.

Conclusion

(2,6-dichloroquinolin-3-yl)methanol is a synthetically accessible and highly functionalized heterocyclic compound. Its robust synthesis from common starting materials makes it a valuable building block for medicinal chemistry programs. Based on the extensive literature on related analogs, this compound holds significant potential as a modulator of protein kinases, particularly those involved in oncogenic signaling pathways like the PI3K/Akt/mTOR cascade. The detailed protocols and characterization workflows provided in this guide serve as a comprehensive resource for researchers aiming to synthesize, validate, and explore the therapeutic applications of this and related quinoline derivatives.

References

-

Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ResearchGate. Available at: [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. Available at: [Link]

-

(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). ResearchGate. Available at: [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PMC. Available at: [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. Available at: [Link]

-

The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (n.d.). International Journal of Science and Research (IJSR). Available at: [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (n.d.). Semantic Scholar. Available at: [Link]

-

Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (n.d.). SciELO. Available at: [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Journal of Saudi Chemical Society. Available at: [Link]

-

Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2022). International Journal of Chemical Studies. Available at: [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

(2-Chloro-6-methylquinolin-3-yl)methanol. (n.d.). PMC. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsr.net [ijsr.net]

- 5. ijmphs.com [ijmphs.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. (2-Chloro-6-methylquinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,6-Dichloroquinoline-3-methanol from aldehyde

Executive Summary & Rationale

The synthesis of 2,6-dichloroquinoline-3-methanol from its corresponding aldehyde (2,6-dichloroquinoline-3-carbaldehyde ) represents a critical transformation in medicinal chemistry, particularly for antimalarial and kinase inhibitor scaffolds.

While aldehyde reduction is a standard operation, this specific substrate presents a chemoselectivity challenge . The chlorine atom at the C2 position of the quinoline ring is highly activated toward Nucleophilic Aromatic Substitution (

This protocol details a validated, self-indicating methodology using Sodium Borohydride (

Retrosynthetic Logic & Reaction Pathway

The synthesis relies on the nucleophilic addition of hydride to the carbonyl carbon. The starting material, 2,6-dichloroquinoline-3-carbaldehyde, is typically accessed via the Meth-Cohn Vilsmeier-Haack formylation of p-chloroacetanilide.

Critical Process Parameter (CPP): Temperature control (

Figure 1: Reaction pathway highlighting the chemoselectivity divergence point.

Experimental Protocol

Materials & Reagents

| Component | Role | Specifications |

| 2,6-dichloroquinoline-3-carbaldehyde | Substrate | Purity >97% (HPLC); Note: Ensure free of residual POCl₃ from Vilsmeier step. |

| Sodium Borohydride ( | Reducing Agent | Granular, 98%. Use fresh; hygroscopic nature affects stoichiometry. |

| Methanol (MeOH) | Solvent | Anhydrous grade preferred. |

| Tetrahydrofuran (THF) | Co-solvent | Stabilized. Essential for solubilizing the dichloro-substrate. |

| Acetic Acid (glacial) | Quench | ACS Reagent grade. |

Step-by-Step Procedure

Step 1: Solubilization (The "Solubility Trap")

-

Context: Dichloroquinolines exhibit poor solubility in pure alcohols. Heterogeneous reactions lead to incomplete conversion.

-

Action: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 10.0 mmol (2.26 g) of 2,6-dichloroquinoline-3-carbaldehyde in 30 mL THF .

-

Action: Once fully dissolved, add 70 mL Methanol .

-

Checkpoint: The solution should be clear yellow. If precipitate forms, add more THF dropwise until clear.

Step 2: Controlled Reduction

-

Action: Cool the reaction vessel to 0°C using an ice/water bath. Allow 15 minutes for thermal equilibration.

-

Action: Add Sodium Borohydride (6.0 mmol, 227 mg, 0.6 eq) portion-wise over 10 minutes.

-

Caution: Vigorous gas evolution (

) will occur. Do not seal the system.

-

-

Action: Stir at 0°C for 45 minutes.

Step 3: Monitoring

-

Method: Thin Layer Chromatography (TLC).[1][2]

-

Mobile Phase: Hexane:Ethyl Acetate (7:3).

-

Visualization: UV (254 nm). The alcohol is more polar (lower

) than the aldehyde. -

Expectation: Complete consumption of aldehyde (

) and appearance of alcohol (

-

Step 4: Quenching & Workup

-

Critical Step: Do not quench with strong base.

-

Action: Add 0.5 mL Glacial Acetic Acid dropwise to destroy excess hydride. Stir for 5 minutes.

-

Action: Concentrate the mixture under reduced pressure (Rotavap, 40°C) to remove THF/MeOH.

-

Action: Resuspend the residue in 50 mL Ethyl Acetate and wash with:

-

Water (2 x 30 mL)

-

Brine (1 x 30 mL)

-

-

Action: Dry organic layer over anhydrous

, filter, and concentrate.

Step 5: Purification

-

Action: If high purity is required, recrystallize from Acetonitrile or Ethanol .

-

Yield Expectations: 85-92% isolated yield.

Analytical Validation (Self-Validating System)

Confirm identity and purity using the following spectral markers.

| Technique | Parameter | Expected Observation | Interpretation |

| ¹H-NMR (DMSO- | Absent | Confirms full reduction of Aldehyde. | |

| ¹H-NMR | Doublet (J=5 Hz) | Appearance of | |

| ¹H-NMR | Triplet (J=5 Hz) | Appearance of | |

| ¹H-NMR | Absent | Absence of singlet indicates no 2-OMe impurity ( | |

| HPLC | Purity | >98% (AUC) | Single peak. |

Troubleshooting & Logic Tree

Use this decision matrix to resolve common deviations.

Figure 2: Troubleshooting logic for common synthetic deviations.

Safety & Handling

-

Sodium Borohydride: Reacts violently with water and acids to release flammable hydrogen gas. Use in a fume hood.

-

2,6-Dichloroquinoline derivatives: Potential skin and eye irritants.[3] Treat as potentially bioactive (quinoline core is common in DNA-intercalating drugs).

-

Waste Disposal: Aqueous washes contain boron salts; dispose of according to halogenated organic waste protocols.

References

-

Meth-Cohn, O., et al. (1981).[4] A versatile new synthesis of quinolines and related fused pyridines. Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.[4][5][6][7][8][9] Journal of the Chemical Society, Perkin Transactions 1.[4]

- Grounding: Defines the synthesis of the starting aldehyde and the reactivity of the 2-chloro position.

-

Common Organic Chemistry. (n.d.). Sodium Borohydride (NaBH4) Reduction Protocol.[1][5][8][10]

- Grounding: Standard operating procedures for borohydride reductions.

-

PubChem. (2025).[3][11] this compound Compound Summary. National Library of Medicine.

-

Bhat, M. A., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and Reactions. Arkivoc.[8]

Sources

- 1. Sodium Borohydride [commonorganicchemistry.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. 2,6-Dichloroquinoline | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. ijsr.net [ijsr.net]

- 10. researchgate.net [researchgate.net]

- 11. PubChemLite - this compound (C10H7Cl2NO) [pubchemlite.lcsb.uni.lu]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Note: High-Yield Synthesis of 2,6-Dichloro-3-formylquinoline via Meth-Cohn Vilsmeier-Haack Cyclization

Executive Summary

This application note details the robust synthesis of 2,6-dichloro-3-formylquinoline from 4-chloroacetanilide using the Meth-Cohn modification of the Vilsmeier-Haack reaction. This protocol is critical for medicinal chemists and process engineers, as the 2-chloro-3-formylquinoline scaffold serves as a privileged intermediate for the synthesis of antimalarials, kinase inhibitors, and tricyclic heterocycles.

Unlike standard Vilsmeier formylations of activated aromatics, the Meth-Cohn reaction involves a cascade sequence: formation of a Vilsmeier reagent, conversion of the acetanilide to an imidoyl chloride, cyclization, and synchronous formylation. This guide addresses specific challenges—namely thermal runaway risks and regiocontrol—providing a validated protocol for scalable synthesis.

Mechanistic Insight: The Meth-Cohn Cascade

The transformation of acetanilides to 2-chloro-3-formylquinolines is not a simple formylation; it is a cyclization-formylation cascade. Understanding the "Chloroiminium" species dynamics is essential for safety and yield.

The Pathway

-

Activation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier Reagent (Chloromethyliminium salt) .[1][2][3][4]

-

Imidoyl Formation: The reagent attacks the acetanilide amide oxygen, converting it into an imidoyl chloride intermediate.

-

Cyclization: Under thermal promotion, the intermediate undergoes intramolecular electrophilic aromatic substitution (SEAr) to close the ring.

-

Aromatization & Functionalization: Elimination of HCl and subsequent hydrolysis yields the 2-chloro-3-formylquinoline.

Mechanistic Diagram

The following diagram illustrates the critical intermediates and electron flow.

Figure 1: The Meth-Cohn cascade mechanism. Note the critical thermal transition between Imidoyl Chloride formation and Cyclization.

Experimental Protocol

This protocol is optimized for a 25 mmol scale . It uses a molar ratio of 1.0 : 3.0 : 8.0 (Substrate : DMF : POCl₃) to ensure complete conversion of the deactivated acetanilide precursor.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |

| 4-Chloroacetanilide | 169.61 | 1.0 | 4.24 g | Substrate |

| DMF (Anhydrous) | 73.09 | 3.0 | 5.8 mL | Reagent/Solvent |

| POCl₃ (Phosphoryl chloride) | 153.33 | 8.0 | 18.5 mL | Reagent |

| Dichloromethane | - | - | 50 mL | Extraction Solvent |

Step-by-Step Methodology

Phase 1: Vilsmeier Reagent Generation (Critical Safety Step)

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a CaCl₂ drying tube.

-

Cooling: Charge the flask with DMF (5.8 mL) and cool to 0°C in an ice-salt bath.

-

Addition: Add POCl₃ (18.5 mL) dropwise over 30 minutes.

-

Caution: This step is exothermic.[3] Maintain internal temperature < 5°C. The solution will turn pale yellow/orange and may solidify (Vilsmeier salt precipitation).

-

Phase 2: Substrate Addition & Cyclization

-

Substrate Addition: Remove the addition funnel. Add 4-chloroacetanilide (4.24 g) in small portions to the cold Vilsmeier reagent.

-

Room Temperature Stir: Allow the mixture to warm to room temperature (25°C) and stir for 30 minutes.

-

Thermal Cyclization: Transfer the flask to an oil bath pre-heated to 85°C . Reflux for 4–6 hours .

-

Observation: The mixture will darken significantly. Evolution of HCl gas will occur; ensure proper ventilation.

-

-

Monitoring: Monitor reaction progress via TLC (20% EtOAc in Hexane). The starting acetanilide (R_f ~0.3) should disappear, replaced by a highly fluorescent spot (quinoline product).

Phase 3: Quenching & Isolation

-

Cooling: Cool the reaction mixture to room temperature.

-

Quench (Violent): Pour the reaction mixture slowly into a beaker containing 300 g of crushed ice with vigorous stirring.

-

Safety Note: Residual POCl₃ will react violently with water.[3] Add the reaction mixture to the ice, never the reverse.

-

-

Precipitation: Stir the aqueous slurry for 30 minutes. The product usually precipitates as a yellow solid.

-

Neutralization: Adjust pH to ~7 using saturated Sodium Acetate (NaOAc) solution.

-

Filtration: Filter the solid, wash copiously with cold water, and dry.

-

Purification: Recrystallize from Ethyl Acetate or Acetonitrile to yield pale yellow needles.

Workflow Diagram

Figure 2: Operational workflow for the synthesis of 2,6-dichloro-3-formylquinoline.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Vilsmeier reagent formation. | Ensure POCl₃ is added slowly at 0°C. Do not rush the warming step before heating. |

| Tarry Product | Overheating or insufficient stirring during quench. | Keep reaction temp ≤ 90°C. During quench, ensure vigorous stirring to prevent local overheating. |

| Starting Material Remains | Insufficient POCl₃. | The Meth-Cohn reaction requires excess POCl₃ (min 7 equiv) to drive the dehydration and chlorination steps. |

| Regioisomers | meta-substituted anilines used. | para-substituted anilines (like 4-chloro) give single products (6-substituted quinolines). meta-substituents yield mixtures (5- and 7- isomers). |

Safety & Compliance (E-E-A-T)

Thermal Hazards

The Vilsmeier reagent (DMF-POCl₃ adduct) is thermally unstable.[3][5] While stable at 0°C, it can decompose exothermically above 50°C if not consumed. Never heat the Vilsmeier reagent without the substrate present.

Chemical Handling[3][4]

-

POCl₃: Highly corrosive and reacts explosively with water.[3] All glassware must be oven-dried.

-

HCl Gas: The reaction generates stoichiometric quantities of HCl gas. A scrubber or efficient fume hood is mandatory.

References

-

Meth-Cohn, O., & Stanforth, S. P. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[6] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[6]

-

Meth-Cohn, O. (1993). The Synthesis of Pyridines, Quinolines, and Other Related Systems by the Vilsmeier and the Reverse Vilsmeier Method.[7] Heterocycles, 35(1), 539-557.[7]

-

BenchChem. (2025). A Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl₃ vs. DMF/Oxalyl Chloride. BenchChem Technical Guides.

-

Jones, G., & Stanforth, S. P. (2000).[8] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[9]

Sources

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. mt.com [mt.com]

- 6. chemijournal.com [chemijournal.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

Application Notes and Protocols for the Selective Reduction of Quinoline-3-carbaldehydes to Quinoline-3-methanols

Abstract

This comprehensive guide provides a detailed protocol for the efficient and selective reduction of quinoline-3-carbaldehydes to their corresponding quinoline-3-methanols. Quinoline-3-methanol and its derivatives are pivotal structural motifs in medicinal chemistry and drug development, exhibiting a wide array of biological activities. This document outlines a robust and reliable method utilizing sodium borohydride as the reducing agent, offering high yields and operational simplicity. The narrative delves into the mechanistic underpinnings of the reaction, provides a step-by-step experimental procedure, and addresses critical aspects of safety, characterization, and data interpretation. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of Quinoline-3-methanols

The quinoline scaffold is a privileged heterocyclic system frequently encountered in a vast number of natural products and synthetic pharmaceuticals.[1][2] Specifically, functionalization at the 3-position of the quinoline ring has proven to be a fruitful strategy in the development of novel therapeutic agents. Quinoline-3-methanols serve as versatile synthetic intermediates, enabling further molecular elaborations to access a diverse chemical space. Their importance is underscored by their presence in molecules with potential anti-inflammatory, antitumor, and antimalarial properties.[2]

The selective reduction of a carbaldehyde functional group in the presence of the quinoline core is a critical transformation. While various reducing agents are available, sodium borohydride (NaBH₄) presents a favorable balance of reactivity, selectivity, and safety for this purpose, making it a widely adopted reagent in both academic and industrial laboratories.[3][4] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride is compatible with protic solvents like methanol and ethanol and generally does not reduce other functional groups such as esters or amides under standard conditions.[3][5][6]

Mechanistic Insights: The Role of Sodium Borohydride

The reduction of an aldehyde to a primary alcohol using sodium borohydride is a classic example of nucleophilic addition.[7][8] The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack by Hydride: The borohydride anion ([BH₄]⁻) acts as a source of hydride ions (H⁻). The electrophilic carbonyl carbon of the quinoline-3-carbaldehyde is attacked by the nucleophilic hydride, leading to the formation of a new carbon-hydrogen bond and breaking the carbon-oxygen π bond. This results in the formation of a tetrahedral alkoxide intermediate.[7][8]

-

Protonation: The resulting alkoxide is then protonated by the solvent (typically an alcohol like methanol) or during an aqueous workup to yield the final primary alcohol, quinoline-3-methanol.[3][7]

Caption: Mechanism of Sodium Borohydride Reduction.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, with clear checkpoints and expected observations to ensure the successful execution of the synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Quinoline-3-carbaldehyde | ≥97% | Commercial | |

| Sodium borohydride (NaBH₄) | ≥98% | Commercial | Handle with care, moisture-sensitive.[9][10] |

| Methanol (MeOH) | Anhydrous | Commercial | |

| Ethyl acetate (EtOAc) | ACS Grade | Commercial | For extraction. |

| Saturated sodium bicarbonate (NaHCO₃) solution | Prepared in-house | For workup. | |

| Saturated sodium chloride (brine) solution | Prepared in-house | For washing. | |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Commercial | For drying. | |

| Silica gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

-

Glassware for column chromatography

Detailed Step-by-Step Procedure

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 2. Recent Advances in Metal-Free Quinoline Synthesis | MDPI [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemistry.osu.edu [chemistry.osu.edu]

- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]quinolines from 2,6-Dichloroquinoline Derivatives

Introduction: The Significance of the Pyrazolo[3,4-b]quinoline Scaffold

The fusion of pyrazole and quinoline ring systems creates the pyrazolo[3,4-b]quinoline scaffold, a heterocyclic structure of significant interest to the medicinal and materials science communities. These compounds are recognized for their diverse pharmacological activities, which include antimicrobial, anticancer, antimalarial, and analgesic properties.[1] The planar, electron-rich nature of this scaffold allows for effective interaction with various biological targets, making it a privileged structure in drug discovery. Furthermore, their inherent fluorescence has led to applications as luminophores in Organic Light Emitting Diodes (OLEDs) and as fluorescent probes for ion detection.[2] This guide provides a detailed protocol for the synthesis of a 6-chloro-substituted pyrazolo[3,4-b]quinoline, a key intermediate for further functionalization in drug development programs.

Synthetic Strategy Overview

The synthesis of 6-chloro-1H-pyrazolo[3,4-b]quinoline from a readily available 2,6-dichloroquinoline derivative is a multi-step process that requires careful control of reaction conditions. The primary challenge lies in the cyclization of the pyrazole ring, which is addressed through a strategic use of a protecting group. The overall synthetic pathway is outlined below.

Caption: Overall workflow for the synthesis of 6-chloro-1H-pyrazolo[3,4-b]quinoline.

Part 1: Synthesis of the Key Precursor: 2,6-dichloroquinoline-3-carbaldehyde

The synthesis of the quinoline precursor is achieved via the Vilsmeier-Haack reaction, a reliable method for the formylation and cyclization of N-arylacetamides.[3][4]

Reaction Mechanism: Vilsmeier-Haack Cyclization

The reaction proceeds in two main stages. First, the Vilsmeier reagent, an electrophilic chloroiminium salt, is formed from the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Subsequently, the N-arylacetamide reacts with the Vilsmeier reagent, leading to a double formylation, intramolecular cyclization, and elimination to yield the desired 2-chloro-3-formylquinoline.[5][6]

Experimental Protocol: Vilsmeier-Haack Reaction

Materials:

-

N-(4-chlorophenyl)acetamide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Crushed ice

-

Sodium carbonate solution, 10% w/v

-

Ethyl acetate

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool anhydrous DMF (3.0 eq) to 0°C in an ice bath.

-

Slowly add freshly distilled POCl₃ (4.5 eq) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10°C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.

-

Add N-(4-chlorophenyl)acetamide (1.0 eq) portion-wise to the freshly prepared Vilsmeier reagent.

-

After the addition, heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a 10% sodium carbonate solution until a precipitate forms.

-

Filter the crude solid product, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethyl acetate to obtain pure 2,6-dichloroquinoline-3-carbaldehyde.

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) |

| 2,6-dichloroquinoline-3-carbaldehyde | C₁₀H₅Cl₂NO | 226.06 | 174-176 |

Part 2: Synthesis of 6-chloro-1H-pyrazolo[3,4-b]quinoline

A direct reaction of 2-chloroquinoline-3-carbaldehydes with hydrazine is often unsuccessful. This is because the initially formed hydrazone predominantly adopts an E-geometry, which is sterically hindered from undergoing the intramolecular nucleophilic attack on the C-2 position of the quinoline ring necessary for cyclization.[5][7] To circumvent this, the aldehyde is first protected as an acetal.

Step 2a: Acetal Protection of the Aldehyde

Mechanism Insight: The aldehyde is converted to a cyclic acetal using ethylene glycol. Acetals are stable under the basic conditions of the subsequent hydrazinolysis step but can be easily removed under mild acidic conditions to regenerate the aldehyde for the final cyclization.[1][8][9]

Experimental Protocol:

-

To a solution of 2,6-dichloroquinoline-3-carbaldehyde (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

-

Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with a saturated sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetal, 2-(1,3-dioxolan-2-yl)-2,6-dichloroquinoline, which can often be used in the next step without further purification.

Step 2b: Hydrazinolysis, Deprotection, and Cyclization

Mechanism Insight: The acetal-protected quinoline readily reacts with hydrazine hydrate, where hydrazine displaces the chlorine atom at the C-2 position. Subsequent treatment with mild aqueous acid serves a dual purpose: it removes the acetal protecting group to unmask the aldehyde, which then spontaneously undergoes intramolecular condensation with the terminal amino group of the hydrazine moiety to form the stable pyrazole ring.[5][7]

Caption: Key steps in the formation of the pyrazole ring.

Experimental Protocol:

-

Dissolve the crude 2-(1,3-dioxolan-2-yl)-2,6-dichloroquinoline (1.0 eq) in ethanol.

-

Add hydrazine hydrate (3.0 eq) and reflux the mixture for 8-12 hours.

-

After cooling, add dilute hydrochloric acid (e.g., 2M HCl) and stir at room temperature for 1-2 hours to effect deprotection and cyclization.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

The resulting precipitate is the crude product. Filter the solid, wash with water, and dry.

-

Purify the crude 6-chloro-1H-pyrazolo[3,4-b]quinoline by recrystallization from a suitable solvent such as ethanol or DMF/water.

| Compound | Molecular Formula | Molecular Weight | Expected Spectroscopic Data |

| 6-chloro-1H-pyrazolo[3,4-b]quinoline | C₁₀H₆ClN₃ | 203.63 | ¹H NMR (DMSO-d₆): δ ~13.5 (s, 1H, NH), 8.8-7.5 (m, 5H, Ar-H). |

Alternative Route: From 2,6-dichloroquinoline-3-carbonitrile

An alternative pathway to a functionalized pyrazolo[3,4-b]quinoline involves the use of a nitrile precursor.

Protocol:

-

The starting 2,6-dichloroquinoline-3-carbaldehyde can be converted to 2,6-dichloroquinoline-3-carbonitrile by reaction with hydroxylamine hydrochloride followed by treatment with a dehydrating agent like thionyl chloride.[10]

-

The resulting carbonitrile can then undergo cycloaddition with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield 3-amino-6-chloro-1H-pyrazolo[3,4-b]quinoline.[2]

This route provides an amino group at the 3-position of the pyrazole ring, which is a valuable handle for further derivatization.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low yield in Vilsmeier-Haack reaction | Incomplete reaction or decomposition. | Ensure anhydrous conditions. Use freshly distilled POCl₃. Optimize reaction time and temperature. |

| Incomplete acetal protection | Presence of water. Insufficient catalyst. | Use a Dean-Stark trap to effectively remove water. Ensure the use of anhydrous toluene. Add a slightly larger catalytic amount of p-TsOH. |

| Failure of pyrazole cyclization | The starting aldehyde was not protected. | Follow the acetal protection protocol. The E-hydrazone is likely forming and preventing cyclization. |

| Product purification difficulties | Impurities from side reactions. | Optimize the neutralization and precipitation steps. Consider column chromatography for purification if recrystallization is ineffective. |

Conclusion